Lower Lipophilicity (XLogP3 = -0.2) Relative to Ethyl, Isopropyl, and Phenyl Analogs
The target compound exhibits an XLogP3 of -0.2, which is 1.2 log units lower than the 3-ethyl analog (XLogP3 = 1.0) [1], 1.5 log units lower than the 3-isopropyl analog (XLogP3 = 1.3) [2], and 2.0 log units lower than the 3-phenyl analog (XLogP3 = 1.8) [3]. This places the methoxymethyl-substituted compound in a more hydrophilic regime, consistent with improved aqueous solubility and reduced non-specific membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 3-Ethyl analog: XLogP3 = 1.0; 3-Isopropyl analog: XLogP3 = 1.3; 3-Phenyl analog: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -1.2 (vs ethyl), -1.5 (vs isopropyl), -2.0 (vs phenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2024 releases |
Why This Matters
Lower lipophilicity predicts enhanced aqueous solubility and reduced LogP-driven off-target binding, making the compound preferable for fragment-based screening or hydrophilic target pockets.
- [1] PubChem Compound Summary for CID 121199937, 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 121199942, 5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem Compound Summary for CID 121199943, 5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information, 2026. View Source
